

# Application Note: High-Throughput Calcium Imaging Assays Using Fluo-4 with Nesapidil

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## Compound of Interest

Compound Name: *Nesapidil*  
Cat. No.: B3418055

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Intracellular calcium ( $\text{Ca}^{2+}$ ) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Consequently, the modulation of intracellular calcium signaling pathways has become a key area of interest in drug discovery and development. Calcium imaging assays provide a powerful tool for monitoring changes in intracellular  $\text{Ca}^{2+}$  concentration in response to pharmacological agents. Fluo-4, a high-affinity, fluorescent  $\text{Ca}^{2+}$  indicator, is widely utilized for this purpose due to its bright signal and substantial fluorescence enhancement upon binding to  $\text{Ca}^{2+}$ .<sup>[1][2][3][4]</sup> This application note provides a detailed protocol for conducting calcium imaging assays using the Fluo-4 AM fluorescent probe to investigate the effects of **Nesapidil**, a novel investigational compound, on intracellular calcium dynamics.

**Nesapidil** is a compound with a proposed mechanism of action that may involve the modulation of intracellular calcium channels. As with some Nonsteroidal Anti-inflammatory Drugs (NSAIDs) that have been shown to influence calcium-mediated intracellular responses, **Nesapidil** is hypothesized to alter calcium influx or release from intracellular stores.<sup>[5][6][7][8]</sup> This protocol is designed for a high-throughput screening format using a fluorescence microplate reader, but can be adapted for other fluorescence microscopy platforms.

## Principle of the Assay

The assay relies on the cell-permeant Fluo-4 acetoxyethyl (AM) ester. Once inside the cell, non-specific esterases cleave the AM group, trapping the fluorescent Fluo-4 dye in the cytoplasm.[2][9][10] In its  $\text{Ca}^{2+}$ -free form, Fluo-4 exhibits minimal fluorescence. Upon binding to intracellular  $\text{Ca}^{2+}$ , its fluorescence intensity increases by over 100-fold.[11] This change in fluorescence, measured at an excitation/emission of  $\sim 490/525$  nm, is directly proportional to the intracellular  $\text{Ca}^{2+}$  concentration.[12][13] By monitoring the fluorescence intensity over time, the effect of **Nesapidil** on intracellular calcium levels can be quantified.

## Materials and Methods

### Reagents and Materials

- Fluo-4 AM (acetoxyethyl ester)
- **Nesapidil**
- Pluronic F-127
- Probenecid (optional)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Adherent cell line of interest (e.g., HEK293, CHO)
- Black, clear-bottom 96-well or 384-well microplates
- Dimethyl sulfoxide (DMSO)
- Positive control (e.g., ATP, ionomycin)
- Negative control (vehicle, e.g., DMSO in HBSS)

## Equipment

- Fluorescence microplate reader with bottom-read capabilities and injectors for compound addition.
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)
- Laminar flow hood
- Centrifuge
- Hemocytometer or automated cell counter
- Inverted microscope

## Experimental Protocols

### Cell Preparation

- Culture the selected adherent cell line in appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO<sub>2</sub> incubator.
- The day before the assay, seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment. A typical seeding density for HEK293 cells is 40,000–80,000 cells per well in a 96-well plate.
- Incubate the plates overnight at 37°C, 5% CO<sub>2</sub>.

### Preparation of Reagents

- Fluo-4 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
- Pluronic F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
- **Nesapidil** Stock Solution (10 mM): Prepare a 10 mM stock solution of **Nesapidil** in DMSO. Further dilute in HBSS to the desired final concentrations.

- Dye Loading Solution: Prepare the dye loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5  $\mu$ M in HBSS. Add an equal volume of 20% Pluronic F-127 to aid in dye dispersion. If using, add probenecid to a final concentration of 1-2.5 mM to inhibit the efflux of the de-esterified Fluo-4.[2]

## Fluo-4 AM Loading Protocol

- Remove the growth medium from the cell plates.
- Wash the cells once with 100  $\mu$ L of HBSS per well (for 96-well plates).
- Add 100  $\mu$ L of the dye loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- After incubation, wash the cells twice with 100  $\mu$ L of HBSS to remove excess dye.
- Add 100  $\mu$ L of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.[9]

## Calcium Flux Assay

- Set the fluorescence microplate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12][13]
- Establish a baseline fluorescence reading for approximately 10-20 seconds.
- Add the **Nesapidil** solution (or positive/negative controls) to the wells. The volume added should be calculated based on the desired final concentration.
- Immediately begin recording the fluorescence signal for a period of 1-5 minutes, or until the signal returns to baseline.

## Data Presentation

The quantitative data from the calcium imaging assay can be summarized in the following tables.

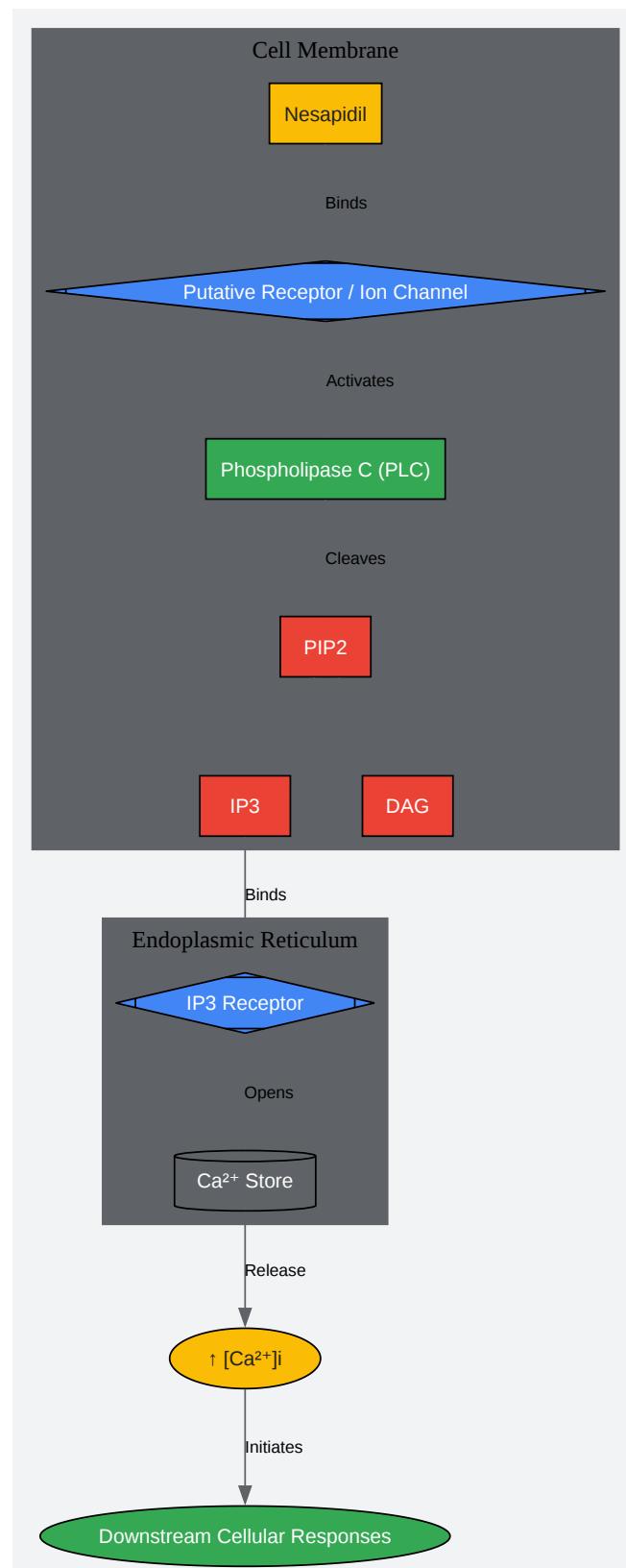
Table 1: Response of Cells to **Nesapidil** and Controls

Treatment Group	Concentration ( $\mu$ M)	Peak Fluorescence Intensity (RFU)	Time to Peak (seconds)
Negative Control	-	150 $\pm$ 15	-
Nesapidil	1	350 $\pm$ 25	35
Nesapidil	10	800 $\pm$ 50	28
Nesapidil	100	1500 $\pm$ 110	22
Positive Control (ATP)	10	2500 $\pm$ 200	15

Table 2: Dose-Response of **Nesapidil** on Intracellular Calcium Release

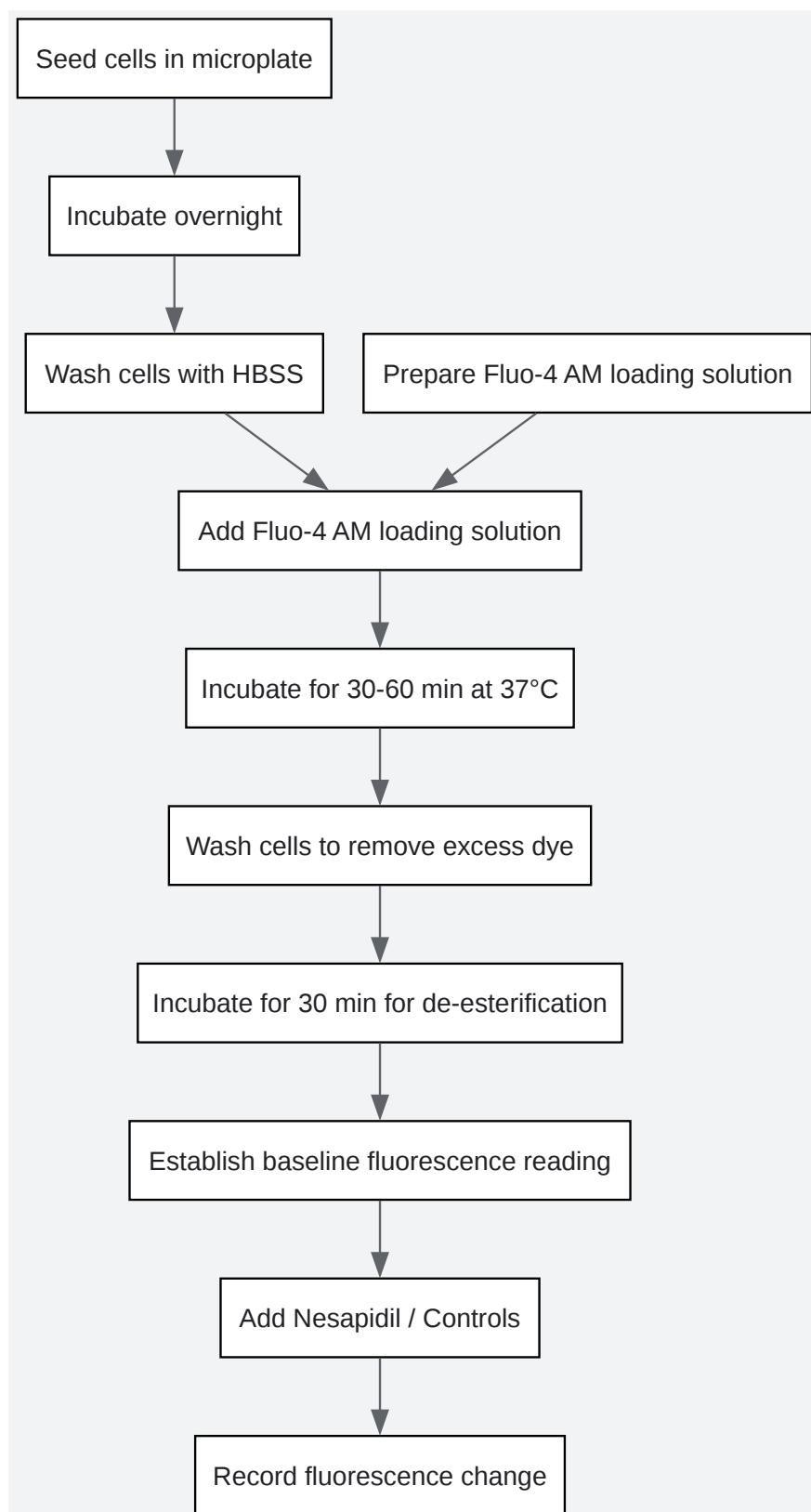
Nesapidil Concentration ( $\mu$ M)	$\Delta$ RFU (Peak - Baseline)	% of Max Response (vs. ATP)
0.1	50 $\pm$ 8	2.1%
1	200 $\pm$ 20	8.5%
10	650 $\pm$ 45	27.7%
100	1350 $\pm$ 95	57.4%
1000	1400 $\pm$ 120	59.6%

## Visualizations



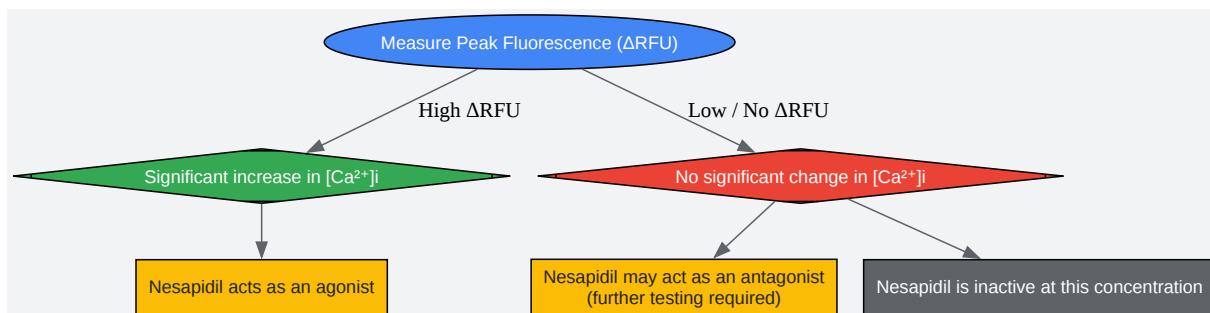
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Caption: Hypothesized signaling pathway of **Nesapidil** leading to intracellular calcium release.



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Caption: Experimental workflow for the Fluo-4 calcium imaging assay.

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Caption: Logical relationship for interpreting fluorescence data.

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